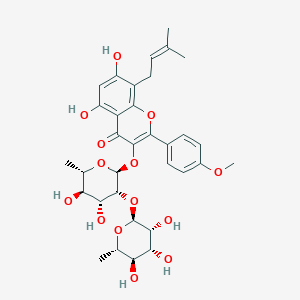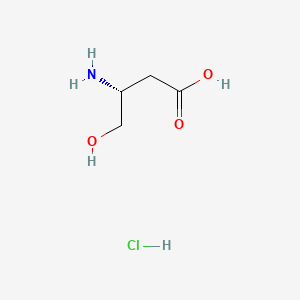
4-iso-Propylaniline-2,3,5,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Propylaniline-2,3,5,6-d4 is a deuterated derivative of 4-propan-2-ylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, imparts unique properties to the compound, making it valuable in various scientific research fields, including drug development and environmental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Propylaniline-2,3,5,6-d4 typically involves the deuteration of 4-propan-2-ylaniline. One common method is the catalytic exchange reaction using deuterium gas (D₂) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the target positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-iso-Propylaniline-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-iso-Propylaniline-2,3,5,6-d4 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying isotope effects and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in drug development to enhance the stability and efficacy of pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 4-iso-Propylaniline-2,3,5,6-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered metabolic pathways and enhanced stability of the compound. This makes it valuable in drug development, where it can improve the pharmacokinetic properties of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propan-2-ylaniline: The non-deuterated parent compound.
2,3,5,6-Tetrafluoro-4-propan-2-ylaniline: A fluorinated derivative with different chemical properties.
2,3,5,6-Tetramethyl-4-propan-2-ylaniline: A methylated derivative with distinct reactivity.
Uniqueness
4-iso-Propylaniline-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which impart distinct kinetic isotope effects and enhance the stability of the compound. This makes it particularly valuable in scientific research and drug development.
Eigenschaften
IUPAC Name |
2,3,5,6-tetradeuterio-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTFPLFDLJYEKT-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)

![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)

